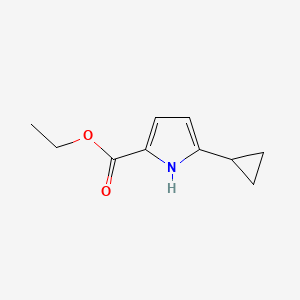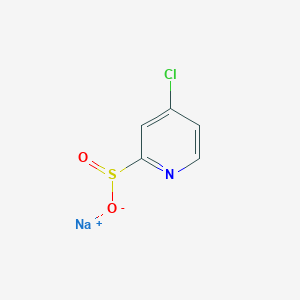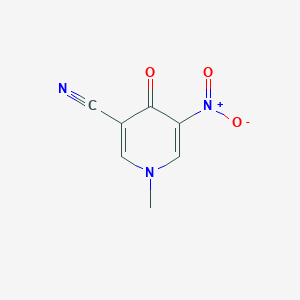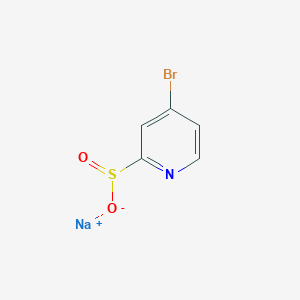![molecular formula C8H6N4 B13677990 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The reaction involves the use of azides and alkynes as starting materials, with copper(I) as the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s triazole ring is crucial for its binding affinity and specificity .
Comparación Con Compuestos Similares
1H-1,2,3-Triazole: A parent compound with a similar triazole ring structure but lacking the methyl and carbonitrile substituents.
1-Methyl-1H-1,2,3-triazole: Similar to the compound but without the benzo and carbonitrile groups.
1H-1,2,4-Triazole: Another triazole isomer with different substitution patterns and properties.
Uniqueness: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzo and carbonitrile groups enhances its stability and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C8H6N4 |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
1-methylbenzotriazole-4-carbonitrile |
InChI |
InChI=1S/C8H6N4/c1-12-7-4-2-3-6(5-9)8(7)10-11-12/h2-4H,1H3 |
Clave InChI |
QQGBGGKBLWFSAG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC(=C2N=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677915.png)










![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)


